

# The Discovery and Enduring Legacy of

**Amphotericin B: A Technical Guide** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Amphotericin b |           |
| Cat. No.:            | B1667258       | Get Quote |

#### Introduction

**Amphotericin B**, a polyene macrolide antibiotic, stands as a landmark discovery in the field of medical mycology. For decades, it has been a cornerstone in the treatment of severe, lifethreatening fungal infections. Despite the development of newer antifungal agents, **Amphotericin B** retains its relevance due to its broad spectrum of activity and low incidence of resistance. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles underlying **Amphotericin B**, tailored for researchers, scientists, and drug development professionals.

# **Discovery and Historical Timeline**

**Amphotericin B** was first isolated in 1955 by a team of researchers—Donovick, Gold, Pagano, and Stout—at the Squibb Institute for Medical Research.[1] The discovery stemmed from the screening of soil microorganisms for antifungal properties. A strain of a filamentous bacterium, later identified as Streptomyces nodosus, was isolated from a soil sample collected in the Orinoco River region of Venezuela.[1][2] This particular strain, designated M-4575, was found to produce two antifungal substances: Amphotericin A and **Amphotericin B**.[2][3] Subsequent in vitro studies revealed that **Amphotericin B** possessed superior antifungal activity.[2]

Following its discovery, **Amphotericin B** was licensed for medical use in 1959 and quickly became the only effective therapy for invasive fungal diseases until the advent of azole antifungals in the early 1980s.[1][2] A significant challenge in its early clinical application was its poor solubility in water.[4] This was overcome by formulating it with sodium deoxycholate,



which forms a micellar suspension suitable for intravenous administration.[4] Later, to mitigate its notable toxicity, particularly nephrotoxicity, lipid-based formulations were developed and introduced, including liposomal **Amphotericin B** (L-AMB) and **Amphotericin B** lipid complex (ABLC).[1][5][6]

Key Milestones in the History of Amphotericin B

| Year        | Event                                                                                                                           | Significance                                                                      |
|-------------|---------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| 1955        | Isolation of Amphotericin A and B from Streptomyces nodosus by researchers at the Squibb Institute for Medical Research. [1][2] | Discovery of a potent new class of antifungal agents.                             |
| 1959        | Amphotericin B is licensed for medical use.[1]                                                                                  | Introduction of the first effective systemic antifungal drug.                     |
| Early 1980s | Development of azole antifungals.                                                                                               | Emergence of alternative therapies for systemic fungal infections.                |
| 1990s       | Introduction of lipid-based formulations of Amphotericin B.                                                                     | A major step in reducing the drug's toxicity and improving its therapeutic index. |

# Experimental Protocols Fermentation of Streptomyces nodosus for Amphotericin B Production

The production of **Amphotericin B** is achieved through the fermentation of Streptomyces nodosus. The following protocol is a generalized representation based on described methodologies.

Materials:



- A high-yield strain of Streptomyces nodosus (e.g., ATCC 14899 or a mutated high-yield strain).[7]
- Seed culture medium (e.g., peptone, yeast extract, glucose, sodium chloride, calcium carbonate in water, pH 7.0-7.2).[8]
- Fermentation medium (e.g., glucose, cottonseed meal, CaCO<sub>3</sub>, K<sub>2</sub>HPO<sub>4</sub> in water, pH 7.0).
- Shake flasks or a bioreactor.
- Incubator shaker.
- pH meter and adjusting solutions (e.g., ammonium hydroxide).[7]

### Procedure:

- Seed Culture Preparation: Inoculate the seed culture medium with a spore colony of S.
  nodosus. Incubate at 26°C with shaking (e.g., 200 rpm) for approximately 48 hours to obtain
  a seed culture.
- Inoculation: Transfer the seed culture to the fermentation medium in a shake flask or bioreactor. The inoculation volume is typically around 10% (v/v).
- Fermentation: Incubate the culture at 26°C with agitation (e.g., 100-200 rpm in a bioreactor). [7] Maintain the pH of the culture between 6.6 and 6.9 using a suitable pH control agent like ammonium hydroxide.[7] The fermentation is typically carried out for 4-6 days.
- Fed-Batch Strategy (Optional): To enhance yield, a fed-batch strategy can be employed. This involves adding a concentrated glucose solution at specific time points during the fermentation (e.g., at 30, 50, and 70 hours) to maintain an optimal glucose concentration.[7]

### **Isolation and Purification of Amphotericin B**

The following is a general protocol for the extraction and purification of **Amphotericin B** from the fermentation broth.

#### Materials:



| • | Fermentation | broth | containing | S. | nodosus | mycelium. |
|---|--------------|-------|------------|----|---------|-----------|
|---|--------------|-------|------------|----|---------|-----------|

- Methanol.
- Acetone.
- Sodium iodide or sodium thiocyanate.
- N,N-dimethylformamide (DMF).
- Water.
- Centrifuge or filtration apparatus.
- Crystallization vessel.

### Procedure:

- Mycelium Collection: Separate the wet mycelium from the fermentation broth by centrifugation or filtration.
- Extraction: The dried mycelium is extracted with methanol to solubilize the Amphotericin B.
   [7] An alternative method involves suspending the starting material in acetone or methanol saturated with sodium iodide or sodium thiocyanate.[9]
- Filtration: The extract is filtered to remove insoluble materials.[7][9]
- Crystallization: The filtered extract containing Amphotericin B is added to a solvent mixture, for example, comprised of N,N-dimethylformamide, water, and methanol.[9] The slurry is heated to approximately 50-52°C to promote the crystallization of Amphotericin B.[9]
- Collection and Drying: The **Amphotericin B** crystals are collected, washed with a solvent like methanol, and then dried.[7]

# Antifungal Susceptibility Testing (Broth Microdilution Method)



The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

### Materials:

- Fungal isolate (e.g., Candida albicans).
- Standardized inoculum of the fungal isolate (0.5–2.5 × 10<sup>3</sup> cells/ml).[10]
- Amphotericin B stock solution.
- RPMI-1640 medium.
- 96-well microtiter plates.
- Incubator.
- · Microplate reader (optional).

#### Procedure:

- Serial Dilution: Prepare serial two-fold dilutions of **Amphotericin B** in RPMI-1640 medium in the wells of a 96-well plate.
- Inoculation: Add a standardized inoculum of the fungal suspension to each well. Include a
  drug-free control well (growth control) and a yeast-free control well (sterility control).[10]
- Incubation: Incubate the microtiter plates at 37°C for a specified period (e.g., 24 or 48 hours).
- MIC Determination: The MIC is the lowest concentration of Amphotericin B that shows no
  visible growth of the fungus. This can be assessed visually or by using a microplate reader to
  measure optical density.

# **Quantitative Data**

### **Minimum Inhibitory Concentration (MIC) Data**

The MIC of **Amphotericin B** varies depending on the fungal species and the specific strain. The following table summarizes representative MIC values.



| Fungal Species              | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC90 (µg/mL) |
|-----------------------------|-------------------|---------------|---------------|
| Candida albicans            | 0.125 - 1         | 0.25          | 0.5           |
| Candida krusei              | 8                 | -             | -             |
| Azole-resistant C. albicans | 16                | -             | -             |
| Candida species (general)   | 0.0625 - 4        | -             | -             |

Note: MIC<sub>50</sub> and MIC<sub>90</sub> represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.[11]

## **Toxicity Data (LD50)**

The toxicity of **Amphotericin B** is a significant clinical consideration. The LD<sub>50</sub> (lethal dose for 50% of the test population) provides a measure of acute toxicity.

| Animal Model | Route of Administration | LD <sub>50</sub> Value |
|--------------|-------------------------|------------------------|
| Rat          | Oral                    | >5 g/kg[12][13]        |
| Mouse        | Oral                    | 280 mg/kg[14]          |
| Mouse        | Intravenous             | 4 mg/kg[15]            |
| Mouse        | Intraperitoneal         | 27,740 μg/kg[14]       |

# **Mechanism of Action and Signaling Pathways**

The primary mechanism of action of **Amphotericin B** involves its interaction with ergosterol, the principal sterol in the fungal cell membrane.[2][16] This binding leads to the formation of transmembrane channels or pores.[2][17][18] These pores disrupt the permeability of the cell membrane, causing the leakage of monovalent ions (K+, Na+, H+, and Cl-) and other small molecules, which ultimately leads to fungal cell death.[2][17][18]



While **Amphotericin B** has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its toxicity.[18] In addition to pore formation, there is evidence that **Amphotericin B** can also induce oxidative stress within the fungal cell, contributing to its antifungal activity.[2][17] Another proposed mechanism is the sequestration of ergosterol, which disrupts the stability and function of the fungal cell membrane.[17]



Click to download full resolution via product page

Caption: Mechanism of action of **Amphotericin B** on the fungal cell.

# **Experimental and Discovery Workflow**

The discovery of **Amphotericin B** followed a systematic workflow common in natural product drug discovery.





Click to download full resolution via product page

Caption: Workflow for the discovery and isolation of **Amphotericin B**.



### Conclusion

The discovery of **Amphotericin B** was a pivotal moment in the fight against systemic fungal infections. Its journey from a soil microorganism to a life-saving therapeutic agent is a testament to the power of natural product screening and drug development. While challenges related to its toxicity persist, the development of lipid-based formulations has significantly improved its safety profile. A thorough understanding of its history, the experimental methodologies behind its production and testing, and its mechanism of action remains crucial for the ongoing development of new and improved antifungal therapies.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphotericin B Wikipedia [en.wikipedia.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance [mdpi.com]
- 5. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amphotericin B: time for a new "gold standard" PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the production of amphotericin B by Strepyomyces nodosus in a 50-ton bioreactor based on comparative genomic analysis PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN110305926B A Fermentation Method Based on Amphotericin B Metabolic Pathway -Google Patents [patents.google.com]
- 9. US4177265A Process for the purification of amphotericin B and A solubilizing media useful in that process - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]



- 11. jidc.org [jidc.org]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. fishersci.com [fishersci.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Amphotericin B | C47H73NO17 | CID 5280965 PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Amphotericin B: mechanism, spectrum, pharmacokinetics, uses and side effects Pharmaceutical Microbiology [onlinebiologynotes.com]
- 17. researchgate.net [researchgate.net]
- 18. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- To cite this document: BenchChem. [The Discovery and Enduring Legacy of Amphotericin B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667258#amphotericin-b-discovery-and-history]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com